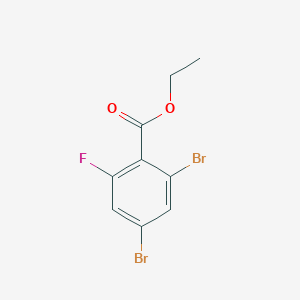

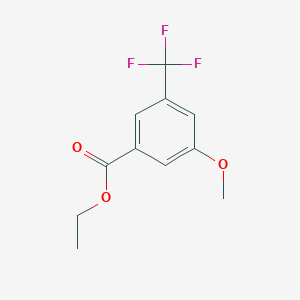

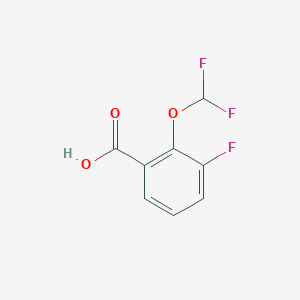

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-5-trifluoromethyl-benzoic acid is a chemical compound with the molecular formula C9H7F3O3 . It has a molecular weight of 220.15 . The compound is a solid powder at room temperature . It is also known by the synonyms 3-Carboxy-5-methoxybenzotrifluoride and 3-Carboxy-5-(trifluoromethyl)anisole .

Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-5-(trifluoromethyl)benzoic acid . The InChI code is 1S/C9H7FMecanismo De Acción

Target of Action

It’s known that esters, in general, are often used as prodrugs due to their ability to enhance the lipophilicity of pharmacologically active compounds, thereby improving their absorption and distribution .

Mode of Action

The mode of action of 3-Methoxy-5-trifluoromethyl-benzoic acid ethyl ester is likely related to its ester group. Ester groups are known to undergo hydrolysis, a reaction that breaks the ester bond to produce an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases, and it’s a common metabolic pathway for ester-containing drugs in the body.

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

Esters are generally known to have good absorption and distribution properties due to their lipophilic nature . They are often metabolized in the body through hydrolysis, leading to the production of alcohol and carboxylic acid .

Result of Action

The hydrolysis of the ester group can lead to the release of the parent drug, which can then exert its pharmacological effects .

Action Environment

The action of 3-Methoxy-5-trifluoromethyl-benzoic acid ethyl ester can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions . Additionally, factors such as temperature and the presence of esterases (enzymes that catalyze ester hydrolysis) can also influence the rate of ester hydrolysis .

Propiedades

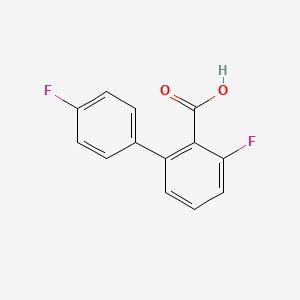

IUPAC Name |

ethyl 3-methoxy-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)7-4-8(11(12,13)14)6-9(5-7)16-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNOKGBDZQNTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)